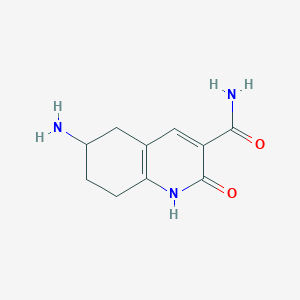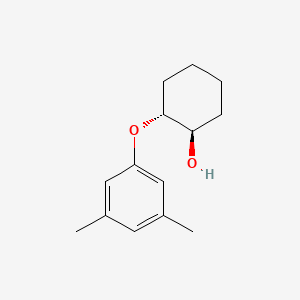
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclohexan-1-ol is a chiral organic compound that features a cyclohexanol core substituted with a 3,5-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3,5-dimethylphenol.
Formation of Intermediate: Cyclohexanone undergoes a nucleophilic addition reaction with 3,5-dimethylphenol in the presence of a base such as sodium hydride or potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Cyclohexanone derivatives
Reduction: Various alcohol derivatives
Substitution: Nitrated or halogenated phenoxycyclohexanols
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclohexan-1-ol can be compared with other similar compounds such as:
- Rel-(1R,2R)-2-(4-methylphenoxy)cyclohexan-1-ol
- Rel-(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-ol
- Rel-(1R,2R)-2-(3,5-dichlorophenoxy)cyclohexan-1-ol
These compounds share a similar cyclohexanol core but differ in the substituents on the phenoxy group, which can influence their chemical reactivity, biological activity, and physical properties.
Conclusion
This compound is a versatile compound with potential applications across various scientific fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable subject of study in both academic and industrial research.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(1R,2R)-2-(3,5-dimethylphenoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O2/c1-10-7-11(2)9-12(8-10)16-14-6-4-3-5-13(14)15/h7-9,13-15H,3-6H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
OEIMODWJQZAHAD-ZIAGYGMSSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)O[C@@H]2CCCC[C@H]2O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CCCCC2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


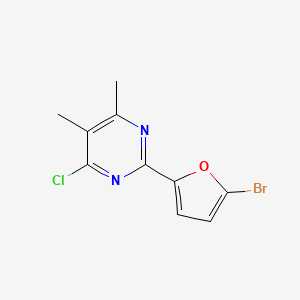
![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)
![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)
![[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13350648.png)
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13350652.png)
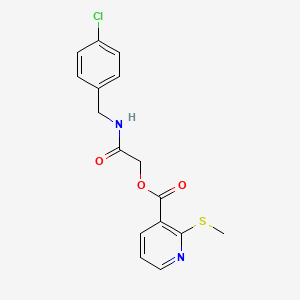
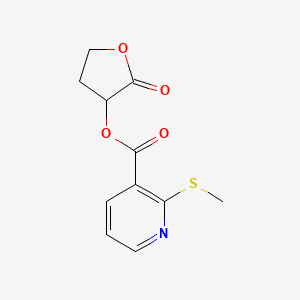
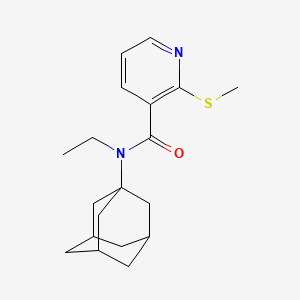
![Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-](/img/structure/B13350670.png)
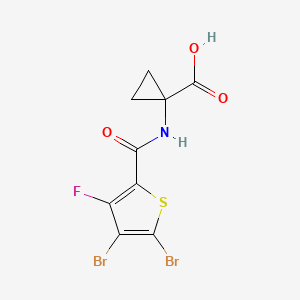
![4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13350680.png)
